8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-

Coordination chemistry Metal chelate geometry Structure-activity relationship

8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]- is a hybrid heterocyclic compound in which an 8-hydroxyquinoline (8HQ) chelating core is functionalized at the 7-position with a phenyl-substituted 4,5-dihydroisoxazole (isoxazoline) moiety via a methylene linker. This architecture creates a differentiated ligand scaffold within the broader 8-hydroxyquinoline class, wherein the 7-substituent is sterically and electronically distinct from the halogen or sulfonate substituents found on common analogs such as clioquinol (5-chloro-7-iodo-8HQ) or 8-hydroxyquinoline-7-carboxylic acid.

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
CAS No. 685523-27-7
Cat. No. B12890013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-
CAS685523-27-7
Molecular FormulaC19H16N2O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1C(ON=C1C2=CC=CC=C2)CC3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C19H16N2O2/c22-19-15(9-8-14-7-4-10-20-18(14)19)11-16-12-17(21-23-16)13-5-2-1-3-6-13/h1-10,16,22H,11-12H2
InChIKeyVUTVDKWQKIKTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]- (CAS 685523-27-7): Core Structural Identity and Baseline Characteristics


8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]- is a hybrid heterocyclic compound in which an 8-hydroxyquinoline (8HQ) chelating core is functionalized at the 7-position with a phenyl-substituted 4,5-dihydroisoxazole (isoxazoline) moiety via a methylene linker [1]. This architecture creates a differentiated ligand scaffold within the broader 8-hydroxyquinoline class, wherein the 7-substituent is sterically and electronically distinct from the halogen or sulfonate substituents found on common analogs such as clioquinol (5-chloro-7-iodo-8HQ) or 8-hydroxyquinoline-7-carboxylic acid [1]. The compound is primarily investigated as a polydentate chelator for divalent metal ions, forming octahedral Cu(II), Ni(II) and Co(II) complexes with documented antimicrobial activity [1].

Why 8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]- Cannot Be Substituted by Generic 8-Hydroxyquinoline Analogs


Generic substitution among 8-hydroxyquinolines is precluded by the fact that the identity of the 7-substituent directly governs metal-ion binding stoichiometry, complex geometry, thermal stability, and antimicrobial potency. The 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl] substituent extends the ligand framework to form octahedral azo-chelate structures with Cu(II), Ni(II) and Co(II), whereas unsubstituted 8HQ or 7-halo-8HQ analogs favor square-planar geometries [1]. These structural divergences translate into quantifiable differences in activation energy (E*), pre-exponential factor (A), and entropy of activation (ΔS*) of the resulting metal complexes, parameters that are directly relevant for applications requiring controlled thermal decomposition profiles or tuned metal-ion affinity [1].

Quantitative Differential Evidence: 8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]- Versus In-Class and Structural Comparators


Octahedral Cu(II) Complex Geometry Versus Square-Planar 8-Hydroxyquinoline Metal Chelates

The Cu(II) complex of 7-((3-phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol adopts an octahedral geometry as confirmed by combined mass spectrometry, TGA, and UV-Vis data [1]. This contrasts with the square-planar geometry typically observed for Cu(II) complexes of unsubstituted 8-hydroxyquinoline and its 7-halo derivatives [1]. The geometry shift is directly attributable to the expanded donor-atom set introduced by the isoxazoline-containing 7-substituent and the azo coupling employed in complex synthesis.

Coordination chemistry Metal chelate geometry Structure-activity relationship

Thermal Decomposition Activation Energy of Cu(II) Chelate Versus Co(II) and Ni(II) Congeners

Thermal decomposition kinetics of the Cu(II), Ni(II), and Co(II) chelates of the target ligand were quantified using the Coats-Redfern method, yielding distinct activation energy (E*) values for each metal center [1]. While numerical E* values are not publicly available in the abstract, the study reports that the kinetic parameters are quantifiably distinct across the three metal ions, confirming that the thermal stability of the 7-isoxazoline-functionalized 8HQ chelate is metal-dependent and tunable by cation selection.

Thermal stability Activation energy Thermogravimetric analysis

Broad-Spectrum Antimicrobial Activity of Cu(II), Ni(II) and Co(II) Chelates Assessed by Agar Diffusion

The Cu(II) (AZC-1), Ni(II) (AZC-2), and Co(II) (AZC-3) chelates of the target compound were screened for in vitro antimicrobial efficacy using the standard Bauer-Kirby agar diffusion method against both Gram-positive and Gram-negative bacterial strains [1]. The study reports quantifiable zones of inhibition that vary by metal ion identity and microbial species. However, no direct head-to-head comparison was performed against the free ligand or against chelates of other 8HQ derivatives within the same study, so differential activity claims must be classified as class-level inference.

Antimicrobial activity Agar diffusion assay Metal chelates

Isoxazoline Methylene Linker Steric Profile Versus Direct C-7 Substituted 8-Hydroxyquinoline Analogs

The presence of a methylene spacer between the quinoline C-7 position and the isoxazoline ring in the target compound introduces a degree of conformational flexibility absent from 8HQ derivatives with directly C-7-attached aryl or heteroaryl groups [1]. This tether is predicted to modulate the bite angle and donor-atom accessibility during metal chelation, potentially altering both the kinetic lability and thermodynamic stability of the resulting complexes relative to rigid-7-substituted 8HQ analogs. No quantitative bite-angle or stability-constant comparison has been published.

Molecular topology Steric parameters Ligand design

Prioritized Research and Industrial Application Scenarios for 8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-


Development of Metal-Tunable Antimicrobial Complexes for Biomedical Materials

The documented ability of the target ligand to form octahedral Cu(II), Ni(II), and Co(II) chelates with distinct thermal decomposition kinetics and broad-spectrum antimicrobial activity [1] positions it as a versatile building block for antimicrobial coatings, wound dressings, or implant materials where the metal ion can be selected to balance antimicrobial potency with thermal processing requirements.

Coordination Chemistry Studies Requiring a Defined Octahedral 8HQ-Derived Ligand Platform

Researchers investigating structure-activity relationships in metal-chelate bioactivity can use this compound as a well-characterized octahedral ligand template that contrasts with the square-planar geometries of simpler 8HQ chelates [1]. The available spectral (IR, UV-Vis, 1H/13C NMR, ESR) and thermal characterization data provide a reproducible reference point for new studies.

Thermal Stability Screening of Divalent Metal Chelates for Catalytic or Materials Applications

The Coats-Redfern kinetic analysis of the Cu(II), Ni(II), and Co(II) chelates [1] offers a pre-characterized dataset for scientists evaluating these complexes as precursors for metal-oxide materials, heterogeneous catalysts, or thermally responsive materials. The metal-dependent variation in activation energy allows selection of the appropriate cation for a target decomposition temperature range.

Scaffold for Further Derivatization at the Isoxazoline Phenyl Ring

The unsubstituted phenyl ring on the isoxazoline moiety provides a synthetic handle for further functionalization (e.g., halogenation, nitration, boronation) to modulate electronic properties and metal-binding affinity without altering the core 8-hydroxyquinoline chelating group, making this compound a strategic intermediate for combinatorial ligand libraries.

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